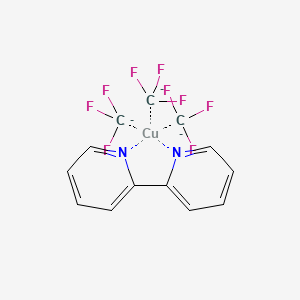
(bpy)Cu(CF3)3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper, commonly referred to as (bpy)Cu(CF3)3, is a copper complex with three trifluoromethyl groups and a bipyridine ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper typically involves the reaction of copper(I) chloride or pre-generated copper(I) trifluoromethyl with trifluoromethyltrimethylsilane (CF3SiMe3) and potassium fluoride (KF) in dimethylformamide (DMF) under an air atmosphere . The reaction proceeds as follows:
[ \text{CuCl} + 3 \text{CF3SiMe3} + \text{KF} \rightarrow \text{(bpy)Cu(CF3)3} + \text{by-products} ]
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The trifluoromethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve solvents such as DMF or acetonitrile (CH3CN) and may require inert atmospheres .
Major Products
The major products formed from reactions involving (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper depend on the specific reaction type. For example, oxidation may yield copper(II) complexes, while substitution reactions may produce new copper complexes with different ligands .
Applications De Recherche Scientifique
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper exerts its effects involves the coordination of the bipyridine ligand to the copper center, stabilizing the complex and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by increasing the electron density on the copper atom, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)nickel: Similar structure but with nickel instead of copper.
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)palladium: Similar structure but with palladium instead of copper.
Uniqueness
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper is unique due to its high reactivity and stability, which are attributed to the presence of trifluoromethyl groups and the bipyridine ligand. These properties make it a valuable compound in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C13H8CuF9N2-3 |
|---|---|
Poids moléculaire |
426.75 g/mol |
Nom IUPAC |
copper;2-pyridin-2-ylpyridine;trifluoromethane |
InChI |
InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |
Clé InChI |
AFWFCKPJRVCIIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


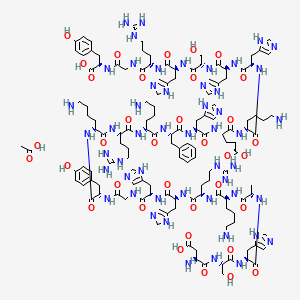
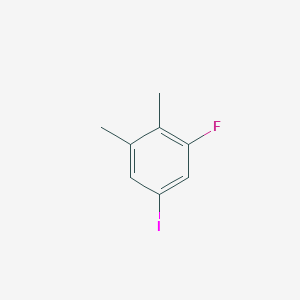
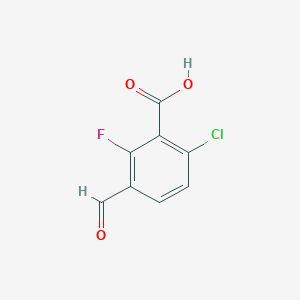
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
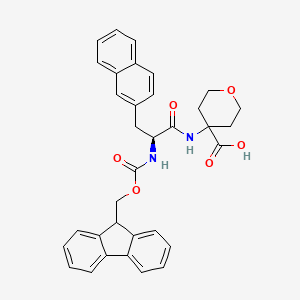
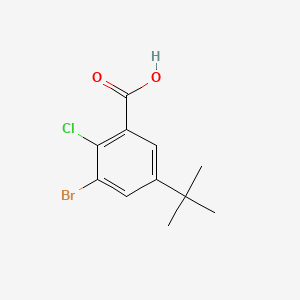

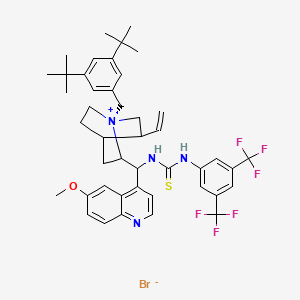
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
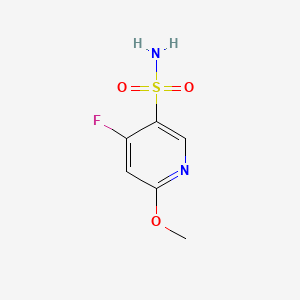
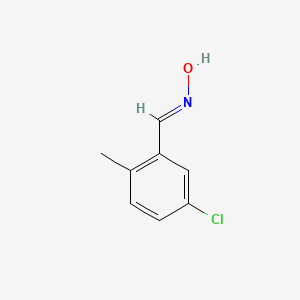
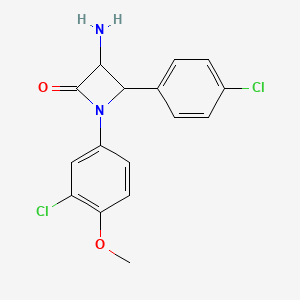
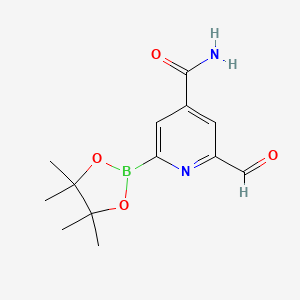
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
